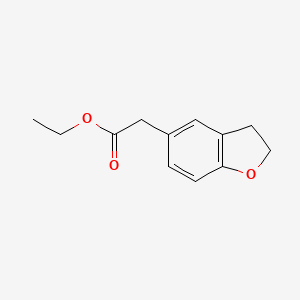

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHKQFWJMCSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate in Organic Solvents: A Theoretical and Methodological Framework

An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework based on first principles of physical organic chemistry and molecular structure analysis. It further presents a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. The core of this guide is the "gold standard" shake-flask method, detailed in a step-by-step format designed to ensure data integrity and reproducibility. This document is intended for researchers, process chemists, and formulation scientists who require a thorough understanding and practical means of quantifying the solubility of this compound to support drug discovery, process development, and formulation activities.

Theoretical Foundation of Solubility

The solubility of a solid solute in a liquid solvent represents the maximum concentration of the solute that can be dissolved at a specific temperature to form a saturated solution at equilibrium.[1] This process is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This principle is often summarized by the adage "like dissolves like," which highlights that substances with similar polarities and intermolecular force capabilities tend to be miscible.[2][3]

Molecular Structure Analysis of this compound

To predict the solubility profile of this compound (Molecular Formula: C₁₂H₁₄O₃), we must first analyze its molecular structure.

-

Benzofuran Core: The fused aromatic and dihydrofuran rings form a relatively large, moderately polar, and rigid backbone. This part of the molecule will primarily engage in van der Waals forces and potentially weak π-π stacking interactions.[4]

-

Ethyl Acetate Moiety: The ester functional group (-COO-) is highly polar and introduces a significant dipole moment. The two oxygen atoms are capable of acting as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom attached to a highly electronegative atom (like O-H or N-H), meaning it cannot act as a hydrogen bond donor.[5][6]

-

Overall Polarity: The molecule presents a balance between the nonpolar aromatic/aliphatic regions and the polar ester and ether functionalities. This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The fundamental principle is that the solute will dissolve best in solvents that can effectively engage with its key functional groups.[7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are strong hydrogen bond donors and can interact favorably with the oxygen atoms of the ester and ether groups. The alkyl chains also provide some compatibility with the nonpolar regions of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO | High | These solvents possess strong dipoles that can interact effectively with the polar ester group through dipole-dipole interactions. They lack the strong self-association of protic solvents, making them excellent candidates for dissolving moderately polar compounds.[2] |

| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene, being aromatic, may show moderate solubility due to potential π-π interactions with the benzofuran ring. Hexane is expected to be a poor solvent as it relies solely on weak van der Waals forces, which are insufficient to overcome the solute's polar interactions.[3] |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent of intermediate polarity that is effective at dissolving a wide range of organic compounds, including those with polar functional groups like esters. |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction and obtain quantitative data, a rigorous experimental method is required. The shake-flask method is widely recognized as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[2][8][9]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[10][11] Once equilibrium is established, the system is separated into its solid and liquid phases, and the concentration of the solute in the saturated liquid phase (the filtrate) is quantified using a precise analytical technique.[2][12]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible data.

Materials and Reagents:

-

This compound (solid, purity ≥95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours. This extended duration is critical to ensure that a true solubility equilibrium is achieved, as dissolution can be a slow process.[2][8][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles that could artificially inflate the measured concentration.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by analyzing these standards using an appropriate analytical method, such as HPLC-UV.

-

Dilute the filtered saturated solution (the filtrate) with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for any dilution. Report the solubility in units of mg/mL or mol/L at the specified temperature.[2]

Visualization of Workflow and Molecular Interactions

Diagrams provide a clear visual representation of both the experimental process and the underlying chemical principles.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 10. raytor.com [raytor.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

The Synthetic Chemist's Guide to Dihydrobenzofuran Esters: A Review of Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antifungal properties.[1][2][4] Consequently, the development of efficient and stereoselective methods for the synthesis of dihydrobenzofuran esters has become a significant focus in synthetic organic chemistry. This guide provides a comprehensive overview of the core synthetic strategies, offering insights into the mechanistic underpinnings and practical applications of each methodology.

Part 1: Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of the dihydrobenzofuran core, enabling a range of intramolecular cyclization reactions with high efficiency and selectivity.

Palladium-Catalyzed Heck and Related Reactions

The intramolecular Heck reaction is a cornerstone of dihydrobenzofuran synthesis. This reaction typically involves the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene.

A notable advancement is the enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[5] Another innovative approach involves a palladium-promoted Heck/borylation strategy, utilizing aryl iodide-functionalized alkenes to produce dihydrobenzofuran-based boronic esters with high enantiomeric excess.[1][6]

Figure 1: Generalized Catalytic Cycle of the Intramolecular Heck Reaction.

-

To a dried Schlenk tube under an argon atmosphere, add the aryl iodide-tethered alkene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand N-Me-XuPhos (5.5 mol%).

-

Add anhydrous diethyl ether and water (10:1 v/v) to the desired concentration.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran boronic ester.

Copper-Catalyzed Cyclizations

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of dihydrobenzofurans. A notable example is the Cu(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, which provides chiral 2,3-dihydrobenzofuran-3-ol derivatives.[7]

Another powerful copper-catalyzed method is the [3+2] cycloaddition of quinone esters with substituted styrenes, which yields highly functionalized and enantiomerically enriched dihydrobenzofurans.[1]

Rhodium and Iridium-Catalyzed C-H Functionalization

Rhodium and iridium catalysts have enabled the direct functionalization of C-H bonds for dihydrobenzofuran synthesis, offering atom-economical routes. For instance, Rh-catalyzed chemodivergent synthesis through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes proceeds via C-H and C-C bond activation.[1][6]

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones represents another elegant strategy, where a carbonyl group directs the C-H activation to achieve enantioselective cyclization.[8][9]

Part 2: Intermolecular Approaches to Dihydrobenzofuran Esters

Intermolecular strategies provide a convergent approach to dihydrobenzofuran esters, often allowing for greater flexibility in the introduction of substituents.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for the rapid construction of five-membered rings. In the context of dihydrobenzofuran synthesis, a Cu/SPDO-catalyzed reaction between quinone esters and substituted styrenes has been shown to produce a range of enantioselective 2,3-dihydrobenzofurans in good to excellent yields and high enantioselectivities.[1]

Figure 2: Workflow for Cu-Catalyzed [3+2] Cycloaddition.

Oxidative Heck Cyclizations

The intramolecular Fujiwara-Moritani reaction, or oxidative Heck cyclization, allows for the synthesis of dihydrobenzofurans from unfunctionalized arenes and alkenes. This approach avoids the pre-functionalization of the aromatic ring, offering a more direct route.[10]

Part 3: Non-Metal-Catalyzed and Photocatalytic Methods

Recent advancements have focused on developing more sustainable and environmentally friendly methods for dihydrobenzofuran synthesis, moving away from transition metal catalysis.

Acid-Catalyzed Cyclizations

Brønsted and Lewis acids can effectively catalyze the intramolecular cyclization of appropriate precursors. For example, FeCl₃ has been used to catalyze the intramolecular Friedel-Crafts cyclization of aryloxy-substituted propargylic alcohols.[11]

Photocatalytic Synthesis

Visible-light-mediated synthesis has emerged as a green and powerful tool. One such approach involves the reaction of substituted alkynyl ethers with sulfonyl chlorides in the presence of a photocatalyst to yield sulfonyl-substituted dihydrobenzofurans.[12]

Part 4: Comparative Analysis of Synthetic Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table summarizes key parameters of the discussed methodologies.

| Method | Catalyst/Reagent | Key Features | Yield Range | Enantioselectivity (ee) | Reference |

| Heck/Borylation | Pd₂(dba)₃·CHCl₃ / N-Me-XuPhos | Enantioselective, forms boronic esters | 52-98% | 53-97% | [1][6] |

| Intramolecular Ketone Addition | CuCl / (S,S)-QuinoxP* | Asymmetric, forms 3-hydroxy derivatives | 56-79% | 85-96% | [7] |

| [3+2] Cycloaddition | Cu(OTf)₂ / SPDO Ligand | High enantioselectivity | 86-96% | 86-99% | [1] |

| Intramolecular Hydroarylation | Iridium Complex | C-H activation, high enantioselectivity | High | High | [8][9] |

| Photocatalytic Sulfonylation | Photocatalyst | Visible light, metal-free | 56-93% | N/A | [12] |

| Friedel-Crafts Cyclization | FeCl₃ | Metal-free, readily available catalyst | Moderate to Good | N/A | [11] |

Conclusion

The synthesis of dihydrobenzofuran esters has witnessed remarkable progress, with a diverse array of methodologies now available to the synthetic chemist. The choice of a particular strategy will depend on factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Transition metal-catalyzed methods, particularly those employing palladium, copper, and iridium, offer high levels of control and selectivity. Concurrently, the development of photocatalytic and acid-catalyzed approaches provides more sustainable and cost-effective alternatives. As research in this area continues, we can anticipate the emergence of even more efficient, selective, and environmentally benign methods for the construction of this important heterocyclic scaffold.

References

-

Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14539-14581. [Link]

-

Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Frontiers in Chemistry, 12. [Link]

-

Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(3), 684-690. [Link]

-

Huang, D. Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

-

(2026). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One‐pot Intramolecular Heck‐Matsuda Reactions from Anilines with Redox‐Relay Process. ResearchGate. [Link]

-

Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. PubMed. [Link]

-

Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]

-

Iezzi, E. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Wipf Group, University of Pittsburgh. [Link]

-

Satyanarayana, G. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

-

Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. [Link]

-

(n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

Xu, X., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ARKIVOC, 2014(5), 237-246. [Link]

-

Henke, B. R., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(15), 4957-4967. [Link]

-

(n.d.). SYNTHESIS OF α-ARYLATED DIHYDROBENZOFURANS VIA NICKEL- CATALYZED REDUCTIVE CROSS-COUPLING REACTIONS A THESIS. UNF Digital Commons. [Link]

-

Henry, M. C., Senn, H. M., & Sutherland, A. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]

-

Fodor, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

da Silva, G. F., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

-

de Castro, P. P., et al. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

-

de L. e Silva, B. K. C., et al. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

-

Jing, Y., et al. (2023). Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters. The Journal of Organic Chemistry, 88(21), 15093-15102. [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 9. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Identification

1.1. Product Identifier:

-

Chemical Name: Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

-

Synonyms: (2,3-Dihydro-benzofuran-5-yl)-acetic acid ethyl ester; Ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate[1]

-

CAS Number: 69999-18-4[2]

-

Molecular Formula: C₁₂H₁₄O₃[2]

-

Molecular Weight: 206.24 g/mol

1.2. Relevant Identified Uses of the Substance and Uses Advised Against:

-

Identified Uses: Laboratory chemical, intermediate in organic synthesis, research and development in drug discovery.

-

Uses Advised Against: Not for human or veterinary use. Not for use in products intended for consumption.

1.3. Supplier Information:

-

This is a representative guide. For a specific supplier's details, please refer to the documentation provided with the purchased material.

1.4. Emergency Telephone Number:

-

In the event of a chemical emergency, contact your institution's Environmental Health and Safety (EHS) department and local emergency services.

Section 2: Hazard Identification

2.1. Classification of the Substance: Based on data for related benzofuran compounds and aromatic esters, this substance should be handled as:

-

Flammable Liquid: Category and specific flash point are not determined, but it is a combustible liquid.[3][4]

-

Acute Toxicity (Oral): Data not available. Handle with caution.

-

Skin Corrosion/Irritation: Likely to be an irritant based on related compounds.[5]

-

Serious Eye Damage/Eye Irritation: Likely to be an irritant.[5]

-

Specific Target Organ Toxicity (Repeated Exposure): Benzofuran derivatives have been associated with potential liver and kidney toxicity.[6]

-

Carcinogenicity: Benzofuran is suspected of causing cancer.[3]

-

Hazardous to the Aquatic Environment (Chronic): Data not available, but aromatic esters can be harmful to aquatic life.

2.2. Label Elements:

-

Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for irritation)

-

Health hazard (for potential systemic effects and carcinogenicity)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

-

2.3. Other Hazards:

-

Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

The toxicological properties of this specific compound have not been fully investigated.

Section 3: Composition/Information on Ingredients

| Chemical Name | CAS Number | Molecular Formula | Weight % |

| This compound | 69999-18-4 | C₁₂H₁₄O₃ | >95% |

Section 4: First-Aid Measures

4.1. Description of First-Aid Measures:

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show this safety data sheet to the doctor in attendance.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

4.2. Most Important Symptoms and Effects, Both Acute and Delayed:

-

Irritation of eyes, skin, and respiratory tract. Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

4.3. Indication of Any Immediate Medical Attention and Special Treatment Needed:

-

Treat symptomatically.

Section 5: Fire-Fighting Measures

5.1. Extinguishing Media:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

5.2. Special Hazards Arising from the Substance:

-

Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[3]

-

Hazardous combustion products may include carbon monoxide and carbon dioxide.

5.3. Advice for Firefighters:

-

As in any fire, wear self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[3]

-

Cool containers exposed to fire with water spray.[4]

Section 6: Accidental Release Measures

6.1. Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Evacuate personnel to safe areas. Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment as specified in Section 8.

-

Avoid breathing vapors, mist, or gas.

6.2. Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

6.3. Methods and Materials for Containment and Cleaning Up:

-

Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.[3]

-

Large Spills: Dike far ahead of liquid spill for later disposal. Use a non-combustible material like vermiculite, sand, or earth to soak up the product and place into a container for later disposal. Use non-sparking tools.

Section 7: Handling and Storage

7.1. Precautions for Safe Handling:

-

Handle in a well-ventilated place.[3]

-

Keep away from heat, sparks, and open flame. Take precautionary measures against static discharges.

-

Ground and bond containers when transferring material.

-

Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Wear appropriate personal protective equipment.

7.2. Conditions for Safe Storage, Including Any Incompatibilities:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

Refrigeration is recommended for long-term storage.

Section 8: Exposure Controls/Personal Protection

8.1. Control Parameters:

-

Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound.

8.2. Exposure Controls:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (such as butyl rubber or nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If the exposure limit is exceeded or if irritation or other symptoms are experienced, use a full-facepiece respirator with an organic vapor cartridge.

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Section 9: Physical and Chemical Properties

9.1. Information on Basic Physical and Chemical Properties:

-

Appearance: Oily liquid (based on synthesis description).[1]

-

Odor: Not available.

-

Odor Threshold: Not available.

-

pH: Not available.

-

Melting Point/Freezing Point: Not available.

-

Initial Boiling Point and Boiling Range: Estimated to be around 309.8 °C at 760 mmHg (based on the isomer Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate).

-

Flash Point: Not available for this specific compound. For the related compound benzofuran, the flash point is 56°C.[4] Given the higher boiling point of the title compound, the flash point is likely to be higher but it should still be treated as a combustible liquid.

-

Evaporation Rate: Not available.

-

Flammability (solid, gas): Not applicable.

-

Upper/Lower Flammability or Explosive Limits: Not available.

-

Vapor Pressure: Not available.

-

Vapor Density: Not available (expected to be heavier than air).

-

Relative Density: Not available.

-

Solubility: Not available. Likely insoluble in water and soluble in organic solvents.

-

Partition Coefficient: n-octanol/water: Not available.

-

Auto-ignition Temperature: Not available.

-

Decomposition Temperature: Not available.

-

Viscosity: Not available.

Section 10: Stability and Reactivity

10.1. Reactivity:

-

Reacts with strong oxidizing agents. Esters can react with acids to liberate heat along with alcohols and acids.[8]

10.2. Chemical Stability:

-

Stable under recommended storage conditions.

10.3. Possibility of Hazardous Reactions:

-

Hazardous polymerization will not occur.

10.4. Conditions to Avoid:

-

Heat, flames, sparks, and other sources of ignition. Incompatible materials.

10.5. Incompatible Materials:

-

Strong oxidizing agents, strong acids, strong bases.

10.6. Hazardous Decomposition Products:

-

Under fire conditions: Carbon monoxide, Carbon dioxide.

Section 11: Toxicological Information

11.1. Information on Toxicological Effects:

-

Acute Toxicity:

-

Oral: No data available.

-

Dermal: No data available.

-

Inhalation: No data available.

-

-

Skin Corrosion/Irritation: No specific data, but likely to be an irritant.

-

Serious Eye Damage/Irritation: No specific data, but likely to be an irritant.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Benzofuran is listed as possibly carcinogenic to humans.[4] Long-term studies on related compounds are warranted.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: No data available.

-

Specific Target Organ Toxicity - Repeated Exposure: The substance may have effects on the kidneys and liver.[4]

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

12.1. Toxicity:

-

Aquatic Toxicity: No specific data available. Aromatic esters can be harmful to aquatic organisms.[7]

12.2. Persistence and Degradability:

-

No data available.

12.3. Bioaccumulative Potential:

-

No data available.

12.4. Mobility in Soil:

-

No data available.

12.5. Other Adverse Effects:

-

Do not allow to enter surface waters, wastewater, or soil.

Section 13: Disposal Considerations

13.1. Waste Treatment Methods:

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]

Section 14: Transport Information

-

This substance is not classified as dangerous in the meaning of transport regulations. However, due to its combustible nature, appropriate precautions should be taken.

Section 15: Regulatory Information

-

This compound may be subject to various international and national regulations. Users should consult their local regulations. It is not explicitly listed on major chemical inventories, but may be covered under broader categories.

Section 16: Other Information

-

Date of Preparation: March 7, 2026

-

Disclaimer: The information provided in this guide is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text.

Experimental Protocols & Data Visualization

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Quantitative Data Summary

| Property | Value | Source/Comment |

| CAS Number | 69999-18-4 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | Calculated |

| Boiling Point | ~309.8 °C @ 760 mmHg | Estimated based on a structural isomer. |

| Flash Point | >56 °C (Estimated) | Estimated to be higher than benzofuran due to higher boiling point.[4] |

| LD₅₀ (Oral, Rat) | Not Available | Benzofuran derivatives show a wide range of toxicities.[10] |

| Aquatic Toxicity | Not Available | Aromatic esters are generally considered harmful to aquatic life.[7] |

References

-

PREDICTION OF ACUTE TOXICITY FOR (Z)-3-(2- PHENYLHYDRAZINYLIDENE)BENZOFURAN-2(3H). Jomard Publishing. Available at: [Link]

-

-

PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. Available at: [Link]

-

-

ICSC 0388 - BENZOFURAN. ILO and WHO. Available at: [Link]

-

Product Name: Ethyl Acetate. Greenfield Global. Available at: [Link]

-

ethyl acetate - SAFETY DATA SHEET. Available at: [Link]

-

Benzofuran - Wikipedia. Available at: [Link]

-

Role of B-esterases in assessing toxicity of organophosphorus (chlorpyrifos, malathion) and carbamate (carbofuran) pesticides to Daphnia magna. Available at: [Link]

-

In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. Available at: [Link]

-

SAFETY DATA SHEET - Ethyl Acetate. Greenfield Global. Available at: [Link]

-

AR-AFFF required? Laboratory solvents. Fire Risk Assessments. Available at: [Link]

-

Fire precautions when using BPA. Hazox Compliance Solutions. Available at: [Link]

-

Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem.com. Available at: [Link]

-

Dibenzofuran | C12H8O | CID 568. PubChem. Available at: [Link]

-

Benzo[a]pyrene and 2,3-benzofuran induce divergent temporal patterns of AhR-regulated responses in zebrafish embryos (Danio rerio). PubMed. Available at: [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Which chemicals should be used to effectively extinguish fires?. PCC Group Product Portal. Available at: [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

-

Synthesis and antibacterial activity of novel benzofuran ester derivatives. Available at: [Link]

-

Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. PMC. Available at: [Link]

-

Acute Toxicity of Carbofuran to Selected Species of Aquatic and Terrestrial Organisms. ResearchGate. Available at: [Link]

-

(IUCr) Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Chemical Compatibility Chart. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. ICSC 0388 - BENZOFURAN [chemicalsafety.ilo.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. jomardpublishing.com [jomardpublishing.com]

Toxicological Profiling and Safe Handling Protocols for Benzofuran Acetates and Derivatives

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals

Benzofuran acetates and their structurally related heterocyclic derivatives are highly versatile scaffolds utilized extensively in the synthesis of pharmaceuticals (e.g., amiodarone analogs, entactogens) and agrochemicals. While the acetate moiety often serves as a protecting group or a lipophilic modifier, the core toxicological and physicochemical hazards of these compounds are fundamentally driven by the electron-rich benzofuran ring.

This technical guide synthesizes empirical toxicological data with field-proven laboratory practices to establish a self-validating framework for the safe handling, storage, and biological screening of benzofuran acetates.

Mechanistic Toxicology of the Benzofuran Scaffold

The primary hazard associated with benzofuran derivatives is their potential for hepatotoxicity and renal damage upon repeated exposure[1]. The causality of this organ-specific toxicity lies in the hepatic Phase I metabolism of the furan ring.

When benzofuran acetates enter systemic circulation, they are rapidly hydrolyzed by non-specific esterases to yield the parent benzofuranol or related derivatives. These scaffolds undergo electrophilic oxidation mediated by Cytochrome P450 (CYP450) enzymes, generating highly reactive epoxide intermediates. Under normal physiological conditions, these electrophiles are neutralized via Phase II Glutathione (GSH) conjugation. However, upon GSH depletion, these intermediates covalently bind to hepatocellular macromolecules, triggering oxidative stress and cellular necrosis.

CYP450-mediated metabolism and hepatotoxicity pathway of benzofuran derivatives.

Quantitative Toxicity and Hazard Metrics

To design appropriate engineering controls, we must ground our safety protocols in empirical data. The table below summarizes the critical physicochemical and toxicological parameters for benzofuran scaffolds[2][3].

| Parameter | Value | Causality / Implication |

| LD50 (Mouse, i.p.) | 500 mg/kg | Indicates moderate acute systemic toxicity requiring controlled dosing[3]. |

| Flash Point | ~56°C (132.8°F) | Flammable liquid/vapor; necessitates explosion-proof handling equipment[2]. |

| Bioconcentration (BCF) | ~360 | Moderate environmental persistence; mandates strict aquatic release prevention[2]. |

| Target Organ Toxicity | Liver / Kidneys | CYP450 activation leads to reactive intermediates causing hepatic injury[1]. |

Physicochemical Hazards and Engineering Controls

Beyond biological toxicity, benzofuran acetates present unique chemical handling challenges.

Polymerization Risk: The electron-rich nature of the benzofuran ring makes it highly susceptible to cationic polymerization. This reaction occurs slowly at ambient temperatures but accelerates violently in the presence of heat or acidic catalysts (e.g.,

-

Control Measure: Always store benzofuran acetates away from strong oxidizing agents and mineral acids. Refrigeration (2–8°C) is mandatory to suppress the thermodynamic driving force for auto-polymerization[4].

Photo-oxidation: Benzofurans are light-sensitive. UV exposure induces radical formation, leading to ring cleavage and degradation[4].

-

Control Measure: Storage in amber glass vials under an inert atmosphere (Argon or Nitrogen) is non-negotiable to maintain compound integrity.

Standardized Workflow: Safe Handling and In Vitro Assay Preparation

When preparing benzofuran acetates for high-throughput screening or toxicological assays, maintaining the chemical integrity of the compound while ensuring operator safety requires a self-validating protocol. Below is the field-standard methodology.

Phase 1: Environmental Control and PPE Verification

-

Action: Don chemical-resistant gloves (e.g., nitrile/Teflon composite), a Tyvek sleeve, and a NIOSH-approved half-face respirator equipped with organic vapor/HEPA cartridges[5].

-

Causality: Benzofurans are volatile, readily absorbed through the skin, and can cause severe respiratory irritation. Standard surgical masks offer zero protection against organic vapors.

Phase 2: Aliquoting Under Inert Atmosphere

-

Action: Inside an explosion-proof fume hood, purge an amber glass vial with Argon gas. Using a non-sparking spatula, transfer the required mass of benzofuran acetate into the vial[2].

-

Causality: Argon displaces oxygen and moisture, preventing photo-oxidative degradation. Non-sparking tools are critical because the flash point of the parent scaffold is dangerously close to ambient elevated temperatures (~56°C), making static discharge a severe ignition risk.

Phase 3: Solvent Solubilization and Validation

-

Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM). Dilute into the aqueous assay buffer ensuring the final DMSO concentration does not exceed 0.2% (v/v)[6].

-

Causality: Benzofuran acetates exhibit low aqueous solubility. While DMSO ensures complete dissolution, high concentrations of DMSO induce baseline cytotoxicity in hepatic cell lines. Capping the final concentration at <0.2% acts as an internal validation step, ensuring the assay strictly measures the benzofuran's toxicity, not solvent artifact.

Phase 4: Storage and Thermal Management

-

Action: Seal the stock vials with PTFE-lined caps and store immediately at 2–8°C. When retrieving the vial, vent the pressure slowly before opening[4].

-

Causality: Benzofuran derivatives can degrade standard rubber septa, leading to contamination. Venting is required because slow, low-level polymerization or volatilization during storage can cause pressure buildup within the sealed vial.

Emergency Response and Decontamination

In the event of a spill, standard aqueous cleanup is ineffective and environmentally hazardous due to the compound's moderate bioconcentration factor (BCF ~360)[2].

-

Spill Containment: Do not use water. Absorb the spill with dry earth, sand, or a non-combustible commercial absorbent[4].

-

Waste Disposal: Sweep the absorbed material using non-sparking tools and place it in a sealed, grounded chemical waste container. Incineration is the only approved method for the disposal of benzofuran-contaminated laboratory waste[7].

References

-

SAFETY DATA SHEET - TCI Chemicals (2,3-Benzofuran) Source: tcichemicals.com URL:1

-

Benzofuran | C8H6O | CID 9223 - PubChem - NIH Source: nih.gov URL:7

-

Benzofuran SDS, 271-89-6 Safety Data Sheets - ECHEMI Source: echemi.com URL:2

-

1-benzofuran, 271-89-6 - The Good Scents Company Source: thegoodscentscompany.com URL:3

-

WO2021252538A2 - Advantageous benzofuran compositions for mental disorders or enhancement Source: patents.google.com URL:6

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. echemi.com [echemi.com]

- 6. WO2021252538A2 - Advantageous benzofuran compositions for mental disorders or enhancement - Google Patents [patents.google.com]

- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Potential of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate and its Core Scaffold in Medicinal Chemistry

Executive Summary

The 2,3-dihydrobenzofuran ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] This guide delves into the known and potential bioactivity of a specific derivative, Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. While direct pharmacological data on this specific ester is limited, a comprehensive analysis of its core scaffold provides a robust framework for predicting its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, synthesizing data on the anti-inflammatory, anticancer, and neuropharmacological properties of the 2,3-dihydrobenzofuran class. We will explore the causality behind experimental designs, provide validated protocols for bioactivity assessment, and outline a strategic path for future investigation.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Drug Discovery

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for lead generation in drug discovery. The 2,3-dihydrobenzofuran moiety is a quintessential example, forming the core of numerous pharmacologically active agents.[1][3][4] Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating high-affinity interactions with protein targets. Derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antiviral, antioxidant, and neuroprotective effects, making this scaffold a high-value starting point for medicinal chemistry campaigns.[4][5][6]

Synthesis and Chemical Profile of this compound

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 69999-18-4

-

Molecular Formula: C₁₂H₁₄O₃

-

Molecular Weight: 206.24 g/mol [7]

-

Structure:

Synthetic Pathway

The synthesis of this compound is typically achieved through a classical Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is an equilibrium process where the removal of water drives the reaction toward the formation of the ethyl ester product.

Protocol: Synthesis of this compound [8]

-

Reactant Preparation: Combine 2,3-dihydrobenzofuran-5-ylacetic acid (1.0 eq) in a round-bottom flask with toluene (approx. 37 mL/g of acid), ethanol (approx. 3.7 mL/g of acid), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mL/g of acid).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Causality Note: The Dean-Stark trap is critical for the success of this equilibrium-driven reaction. It allows for the azeotropic removal of water as it is formed, shifting the equilibrium towards the product side and ensuring a high yield of the desired ester.

-

-

Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 6 hours.

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with a 10% sodium carbonate solution to neutralize the residual sulfuric acid catalyst and remove any unreacted carboxylic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the final product, this compound, as an oil.

Caption: Fischer esterification workflow for synthesis.

Exploration of Key Bioactivity Domains

Based on the extensive research into its core scaffold, this compound is a prime candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Derivatives of 2,3-dihydrobenzofuran are potent anti-inflammatory agents.[9] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Many benzofuran derivatives suppress inflammation by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5][10] This dual inhibition reduces the production of prostaglandins (like PGE₂) and nitric oxide (NO), which are critical mediators of pain, swelling, and vasodilation in inflammation. Some derivatives also directly inhibit microsomal prostaglandin E2 synthase (mPGES)-1, a downstream enzyme in the prostaglandin synthesis pathway.[1]

Table 1: Anti-inflammatory Activity of Representative Dihydrobenzofuran Derivatives

| Compound Class | Target | Assay System | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) | LPS-stimulated macrophages | 1.2 - 9.04 | [5][11] |

| Fluorinated Dihydrobenzofurans | Nitric Oxide (NO) | LPS-stimulated macrophages | 2.4 - 5.2 | [5][11] |

| Fluorinated Dihydrobenzofurans | Prostaglandin E₂ (PGE₂) | LPS-stimulated macrophages | 1.1 - 20.5 | [5][11] |

| Substituted Dihydrobenzofuran-2-ones| Prostaglandin Synthesis | In vitro enzyme assay| More potent than Indomethacin |[9] |

Caption: A typical workflow for anticancer hit validation.

Neuropharmacological Applications

The 2,3-dihydrobenzofuran scaffold serves as a versatile template for agents targeting the central nervous system (CNS). [6][12]In silico and in vivo studies have demonstrated that derivatives can modulate key neurotransmitter systems.

Mechanism of Action: Derivatives have been identified as both positive and negative allosteric modulators (PAMs and NAMs) of the NMDA glutamate receptor, suggesting their potential use in treating conditions related to glutamatergic dysregulation, such as seizures. [6]Furthermore, computational studies have designed 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating cognitive and neurological disorders like schizophrenia. [13]The ability of these compounds to cross the blood-brain barrier is a key consideration, with in silico models predicting favorable properties for some derivatives. [6]

A Framework for Bioactivity Screening of Novel Derivatives

A robust and logical screening cascade is essential for efficiently identifying and validating the bioactivity of new chemical entities like this compound.

The Assay Funnel: A Self-Validating System

The process of drug discovery relies on a tiered approach, or "assay funnel," to systematically filter large numbers of compounds down to a few promising leads. [14]This begins with high-throughput primary screens, followed by more complex secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

Foundational Assays: The Primacy of Cell Viability

A critical, and often overlooked, first step in any cell-based screening campaign is to assess the compound's effect on cell count and general viability. Many benchmark bioactivity assays are confounded by cytotoxicity; a compound may appear active simply because it is killing the cells. [15][16]Establishing a cytotoxicity profile first allows researchers to pursue target-specific assays at non-toxic concentrations, ensuring that any observed effect is not a byproduct of cell death.

Caption: A tiered screening funnel for lead discovery.

Conclusion and Future Directions

This compound emerges from this analysis as a molecule of significant interest, not from direct evidence, but from the rich and diverse pharmacology of its parent 2,3-dihydrobenzofuran scaffold. The consistent and potent activities of its chemical relatives in anti-inflammatory, anticancer, and neuropharmacological models strongly justify its inclusion in future screening campaigns.

The path forward is clear:

-

Synthesis and Characterization: Synthesize and purify this compound according to established protocols.

-

Baseline Profiling: Conduct foundational cytotoxicity and cell viability assays across a panel of relevant cell lines (e.g., macrophages, various cancer lines, neuronal cells).

-

Targeted Screening: Based on the results of this guide, screen the compound in validated in vitro assays for anti-inflammatory (Griess assay), antiproliferative (SRB assay), and potentially neuroprotective activity.

-

Structure-Activity Relationship (SAR) Studies: Should bioactivity be confirmed, the ethyl acetate moiety provides a straightforward handle for chemical modification, enabling the synthesis of a focused library of analogs to probe the SAR and optimize for potency and selectivity.

By leveraging the established knowledge of its privileged core, researchers can strategically and efficiently unlock the therapeutic potential of this compound.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. Retrieved from PrepChem.com. [Link]

-

Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

-

Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

Coaviche-Yoval, H. M., et al. (2022). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1-GluN2A NMDA receptor. Amino Acids, 54(2), 215-228. [Link]

-

Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1818, 237-245. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

-

Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 24(12), 10399. [Link]

-

Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

-

Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

-

Dagna, L., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 9(8), 1794-1809. [Link]

-

Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from Broad Institute. [Link]

-

ResearchGate. (n.d.). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Retrieved from ResearchGate. [Link]

-

Seal, S., et al. (2026). Counting cells can accurately predict small-molecule bioactivity benchmarks. QMRO Home. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from Organic Chemistry Portal. [Link]

-

International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 7(6). [Link]

-

Seal, S., et al. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

-

Shaikh, A. K., & Varvounis, G. (2014). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

-

De Vita, D., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 955-968. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. 27(2), 29-37. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. ACS Publications. [Link]

-

Ilhan, I. O., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Archiv der Pharmazie, 340(7), 369-374. [Link]

-

World Journal of Pharmaceutical Research. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 11(15), 645-658. [Link]

-

Al-Hussaini, A. M., et al. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. Computers in Biology and Medicine, 159, 106869. [Link]

-

ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Retrieved from ResearchGate. [Link]

-

Asati, V., et al. (2015). Benzofurans: A new profile of biological activities. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113501. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1-GluN2A NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]

- 15. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 16. biorxiv.org [biorxiv.org]

Methodological & Application

Synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate: An Application Note and Protocol

Abstract

This document provides a detailed guide for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, a key intermediate in the development of various pharmaceutical compounds. We present a robust and scalable two-step synthetic sequence commencing with the formation of the precursor, 2,3-dihydro-1-benzofuran-5-ylacetic acid, followed by a classic Fischer-Speier esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a discussion of the underlying chemical principles and experimental rationale to ensure reliable and reproducible results.

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic molecules of pharmaceutical interest. The introduction of an ethyl acetate group at the 5-position yields this compound, a versatile building block for the synthesis of more complex drug candidates. This application note details a reliable and well-established synthetic route, focusing on practical execution and a thorough understanding of the reaction mechanisms.

The presented synthesis is divided into two primary stages:

-

Synthesis of 2,3-dihydro-1-benzofuran-5-ylacetic acid: This precursor is prepared from a morpholide derivative, showcasing a robust method for the introduction of the acetic acid moiety.

-

Fischer-Speier Esterification: The synthesized carboxylic acid is then converted to its corresponding ethyl ester, a crucial transformation for subsequent synthetic manipulations.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The strategy relies on established and high-yielding transformations, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Caption: Overall synthetic scheme for this compound.

Synthesis of 2,3-dihydro-1-benzofuran-5-ylacetic acid

The initial step involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide. This reaction is a classic example of an acid-catalyzed hydrolysis of a thioamide derivative to the corresponding carboxylic acid. The use of a mixture of acetic acid, concentrated sulfuric acid, and water under reflux conditions ensures the complete conversion of the starting material.[1]

Fischer-Speier Esterification

The second and final step is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.[2][3][4] This acid-catalyzed nucleophilic acyl substitution is an equilibrium-controlled process.

The mechanism, illustrated below, involves the initial protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon.[3][5] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Caption: Simplified mechanism of the Fischer-Speier esterification.

To drive the equilibrium towards the product side and maximize the yield, the water generated during the reaction is continuously removed. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with toluene as the solvent.[6][7][8][9] Toluene forms a low-boiling azeotrope with water, which distills out of the reaction mixture, is condensed, and collected in the trap, while the toluene returns to the reaction flask.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide | ≥95% | Commercial Source |

| Acetic Acid, Glacial | ACS Grade | Commercial Source |

| Sulfuric Acid, Concentrated (98%) | ACS Grade | Commercial Source |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Sodium Bicarbonate | ACS Grade | Commercial Source |

| Sodium Sulfate, Anhydrous | ACS Grade | Commercial Source |

| Toluene | ACS Grade | Commercial Source |

| Ethanol, Anhydrous | ACS Grade | Commercial Source |

| Dean-Stark Apparatus | N/A | Glassware Supplier |

| Round-bottom flask | N/A | Glassware Supplier |

| Reflux condenser | N/A | Glassware Supplier |

| Magnetic stirrer and stir bar | N/A | Equipment Supplier |

| Heating mantle | N/A | Equipment Supplier |

Step-by-Step Protocol for 2,3-dihydro-1-benzofuran-5-ylacetic acid

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 mL), concentrated sulfuric acid (3.0 mL), and water (4.5 mL).[1]

-

Reaction: Heat the mixture to reflux with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with water (5 x 50 mL) to remove any residual acid.

-

Base Extraction: Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 40 mL). The product will move into the aqueous basic layer as its sodium salt.

-

Acidification: Carefully acidify the combined aqueous extracts with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Final Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from an acetone/hexane mixture to obtain pure 2,3-dihydro-1-benzofuran-5-ylacetic acid.[1]

Step-by-Step Protocol for this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2,3-dihydro-1-benzofuran-5-ylacetic acid (5.4 g), toluene (200 mL), and anhydrous ethanol (20 mL).[10]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 6 hours, or until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Washing: Combine the organic extracts and wash with a 10% aqueous sodium carbonate solution (2 x 50 mL) to neutralize and remove any remaining sulfuric acid.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain this compound as an oil.[10]

Alternative Synthetic Approaches

While the presented method is robust, it is valuable for researchers to be aware of alternative strategies for the synthesis of the 2,3-dihydro-1-benzofuran core and the introduction of the acetate side chain.

-

Friedel-Crafts Acylation: An alternative approach to introduce the two-carbon side chain is through a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by further functional group manipulation.[11][12]

-

Catalytic Hydrogenation: The 2,3-dihydrobenzofuran ring system can also be accessed through the selective catalytic hydrogenation of the corresponding benzofuran derivative.[13][14][15]

-

Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction provides a pathway to synthesize aryl acetic acids from aryl ketones, which could be an alternative route to the carboxylic acid precursor.[1][16][17][18][19]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By detailing a reliable two-step protocol and explaining the underlying chemical principles, we aim to empower researchers to confidently and successfully synthesize this valuable intermediate for their drug discovery and development programs. The provided step-by-step instructions, coupled with an understanding of the reaction mechanisms and alternative approaches, offer a solid foundation for the efficient production of this key building block.

References

-

Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

-

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Dean-Stark Apparatus. Orick Médico Sarl. [Link]

-

Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

-

Dean–Stark apparatus. Wikipedia. [Link]

-

Dean–Stark Apparatus DS 500 BEGER. BEGER. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

Dean-Stark apparatus. Royal Society of Chemistry. [Link]

-

Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. [Link]

-

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. [Link]

-

Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

-

An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem.com. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

-

Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Publications. [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

-

Regioselective Friedel-Crafts acylation with. Semantic Scholar. [Link]

-

Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

-

Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Scite. [Link]

-

Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Angewandte Chemie International Edition. [Link]

-

Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. [Link]

-

Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. mdpi.com [mdpi.com]

- 6. orickmedicosarl.com [orickmedicosarl.com]

- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 19. Willgerodt-Kindler Reaction [organic-chemistry.org]

Hydrolysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate to acid derivatives

Application Note: Hydrolysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Executive Summary

This technical guide details the hydrolysis of This compound (CAS: 69999-18-4) to its corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 69999-16-2).[1]